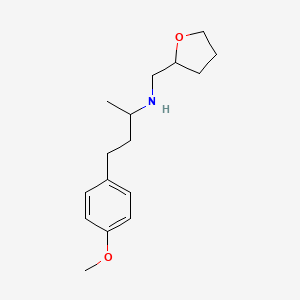![molecular formula C15H11N3O4 B6006277 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione, also known as chrysin, is a naturally occurring flavone that has been shown to possess a wide range of biological activities. It is commonly found in various plants such as Passiflora coerulea, Oroxylum indicum, and propolis. In recent years, chrysin has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
Chrysin exerts its biological effects through various mechanisms. In cancer cells, 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation is regulated by various signaling pathways, and 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione inhibits the NF-κB and MAPK pathways to reduce the production of pro-inflammatory cytokines. Chrysin also exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Chrysin has been shown to possess various biochemical and physiological effects. In cancer cells, 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. Inflammation is reduced by 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione through the inhibition of pro-inflammatory cytokines and the modulation of various signaling pathways. Chrysin also exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Chrysin is also readily available and can be synthesized using various methods. However, one of the limitations of using 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione research. In cancer research, 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione can be further studied for its potential as a chemotherapeutic agent and its synergistic effects with other anti-cancer drugs. Inflammation is a key factor in many diseases, and 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione can be studied for its potential in treating various inflammatory diseases. Chrysin can also be studied for its potential in treating neurodegenerative disorders and its effects on cognitive function. Further research can also be conducted to improve the bioavailability and efficacy of 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione.
合成法
Chrysin can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of 2-hydroxyacetophenone with malononitrile, followed by cyclization with ammonium acetate to form 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione. Microbial fermentation involves the use of microorganisms such as Aspergillus flavus and Penicillium citrinum to produce 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione. Plant extraction involves the isolation of 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione from plants that naturally contain it.
科学的研究の応用
Chrysin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Inflammation is a key factor in many diseases, and 5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Chrysin has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
6-hydroxy-5-[(E)-(7-methyl-2-oxoquinolin-3-ylidene)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-7-2-3-8-5-9(12(19)16-11(8)4-7)6-10-13(20)17-15(22)18-14(10)21/h2-6H,1H3,(H3,17,18,20,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCZYVDIIZFQHS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)C(=CC3=C(NC(=O)NC3=O)O)C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=O)/C(=C/C3=C(NC(=O)NC3=O)O)/C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6006195.png)
![3-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-3-piperidinyl]-1-propanol](/img/structure/B6006209.png)
![2-allyl-6-methoxy-4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6006213.png)

![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)
![1-{[(4-phenyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B6006247.png)
![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)
![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![7-(cyclopropylmethyl)-2-(2-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006273.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006284.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)
